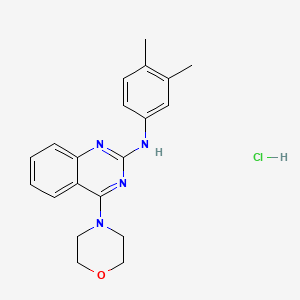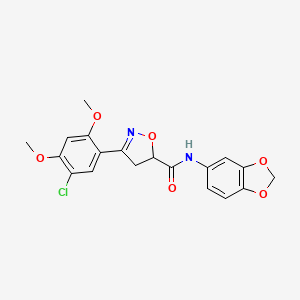![molecular formula C18H15NO2S B4196000 N-phenyl-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196000.png)
N-phenyl-5-[(phenylthio)methyl]-2-furamide
Descripción general
Descripción
N-phenyl-5-[(phenylthio)methyl]-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has been widely used in scientific research for its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-phenyl-5-[(phenylthio)methyl]-2-furamide involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress and activate the caspase pathway, which leads to apoptosis. It has also been found to inhibit angiogenesis, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenyl-5-[(phenylthio)methyl]-2-furamide in lab experiments is its potent anti-cancer activity. However, one limitation is its potential toxicity, which can affect normal cells as well. Careful dosing and monitoring are necessary to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of N-phenyl-5-[(phenylthio)methyl]-2-furamide. One direction is to explore its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its use in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its dosing and delivery methods.
Conclusion:
This compound has shown promising results as an anti-cancer agent in scientific research. Its mechanism of action involves the inhibition of tubulin polymerization, which ultimately leads to cell death. While it has potential advantages in lab experiments, careful dosing and monitoring are necessary to ensure its safety and efficacy. Future research directions include exploring its use in combination therapy and investigating its potential in other diseases.
Aplicaciones Científicas De Investigación
N-phenyl-5-[(phenylthio)methyl]-2-furamide has been extensively studied for its potential as an anti-cancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation.
Propiedades
IUPAC Name |
N-phenyl-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(19-14-7-3-1-4-8-14)17-12-11-15(21-17)13-22-16-9-5-2-6-10-16/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFRDNQUFBGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4195918.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)
![4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B4195928.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4195935.png)

![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4195942.png)
![6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4195949.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4195962.png)
![ethyl 3-[4-(acetylamino)phenoxy]-5,6-diphenyl-4-pyridazinecarboxylate](/img/structure/B4195969.png)
![5-fluoro-2-methoxy-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4195981.png)
![({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)methylamine hydrochloride](/img/structure/B4195992.png)
![2-{[(4-bromophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4195999.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4196006.png)